molecular formula C9H8N2O4 B1386591 Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1086375-75-8

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1386591
CAS No.: 1086375-75-8
M. Wt: 208.17 g/mol
InChI Key: NRBAMAXVTKOARH-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1086375-75-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-furyl group at the 5-position and an ethyl ester at the 3-position. With a purity of 97%, it serves as a critical intermediate for developing pharmacologically active molecules, leveraging the electron-rich furan ring for tailored interactions in drug design .

Properties

IUPAC Name

ethyl 5-(furan-3-yl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBAMAXVTKOARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174758
Record name 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID101174758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-75-8
Record name 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-3-carboxylic acid, 5-(3-furanyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl furan-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amine derivatives. Substitution reactions can introduce various functional groups onto the furan or oxadiazole rings, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate is primarily explored for its potential in drug development:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. This compound is being investigated for its ability to inhibit the growth of various pathogens .
  • Anticancer Potential : The compound's furan ring is associated with various anticancer activities. Preliminary studies suggest that derivatives of oxadiazoles can act as effective agents against cancer cell lines .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications to the oxadiazole structure significantly enhanced efficacy. This compound is a candidate for similar investigations due to its structural characteristics .

Agrochemical Applications

The compound has potential applications in the agricultural sector:

  • Pesticide Development : this compound can serve as a building block for formulating new pesticides. Its effectiveness in inhibiting specific pests makes it a valuable candidate for further research .

Data Table: Comparative Efficacy of Oxadiazole Derivatives in Agriculture

Compound NameApplication TypeEfficacy (%)Reference
This compoundPesticideTBD
5-(Chloromethyl)-1,2,4-oxadiazoleHerbicide85%
5-(Benzoyl)-1,2,4-oxadiazoleFungicide90%

Material Science Applications

In material science, this compound is being explored for:

  • Polymer Synthesis : The compound's unique properties may allow it to be used in creating novel polymers with enhanced durability and resistance to environmental factors. Research is ongoing to evaluate its effectiveness as a polymer additive .

Biochemical Research

The compound's role in biochemical research includes:

  • Enzyme Inhibition Studies : Initial research indicates that derivatives of oxadiazoles can act as enzyme inhibitors. This compound is under investigation for its potential interactions with metabolic pathways .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate with analogous derivatives:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Purity Notable Properties/Activities
This compound 3-Furyl 1086375-75-8 C₉H₈N₂O₄ 224.17 97% Building block for organic synthesis
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-Thienyl 40019-37-2 C₉H₈N₂O₃S 224.23 N/A Sulfur-containing heterocycle
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl 40019-35-0 C₁₁H₉ClN₂O₃ 252.66 95%+ Electron-withdrawing substituent
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-Butyl 158154-63-3 C₉H₁₄N₂O₃ 198.22 97% Bulky substituent, steric effects
Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 2-Ethoxyphenyl N/A C₁₃H₁₄N₂O₄ 262.26 N/A Low synthetic yield (8%)

Key Observations :

  • Electronic Effects : The 3-furyl group imparts electron-rich properties compared to sulfur-containing 2-thienyl () or electron-withdrawing 4-chlorophenyl (). This influences reactivity in nucleophilic substitutions or interactions with biological targets .
  • Synthetic Challenges: Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate () has a notably low yield (8%), highlighting substituent-dependent synthetic efficiency .
Cytotoxic Potential
  • 3-Furyl Derivatives: Ethyl quinolone derivatives with 3-furyl substituents (e.g., compound 7e) demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7: IC₅₀ = 11.40 μM; T47D: IC₅₀ = 10.90 μM) .
  • 2-Furyl vs. 3-Furyl : The positional isomerism of the furyl group (2-furyl vs. 3-furyl) significantly impacts bioactivity, with 3-furyl derivatives showing enhanced potency in certain contexts .
Antimicrobial Activity
  • Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate () exhibited activity against Candida albicans, underscoring the role of complex substituents in enhancing antimicrobial profiles .

Biological Activity

Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring and an oxadiazole moiety, which contribute to its unique chemical properties. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets. The molecular formula is C9H8N2O3C_9H_8N_2O_3 with a CAS number of 15774-55-7.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Effectiveness Against Bacteria : Preliminary studies have demonstrated its efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
  • Mechanism : The compound's lipophilicity enhances cell membrane penetration, thereby increasing its antimicrobial efficacy.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis (H37Rv)32 - 64 μg/mL
Other resistant strainsVaried (specific data not available)

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : In vitro studies indicate that derivatives of oxadiazoles exhibit high antiproliferative activity against multiple cancer cell lines.
  • Cell Lines Tested : Notable cell lines include T-47D breast cancer and SK-MEL-5 melanoma cells.

Anticancer Activity Data

Compound TestedCell Line% Inhibition
This compoundT-47D Breast CancerHigh potency observed
Other oxadiazole derivativesVariousUp to 90% inhibition reported

Case Studies

  • Study on Antimycobacterial Activity : A study evaluated the compound's activity against M. tuberculosis strains. Results indicated that while some derivatives showed weak activity (MIC > 32 μg/mL), others demonstrated moderate effectiveness .
  • Cancer Cell Proliferation Inhibition : A comparative study highlighted that certain oxadiazole derivatives inhibited cancer cell proliferation more effectively than standard chemotherapeutics like sorafenib .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For analogous oxadiazole derivatives, amidoxime intermediates are reacted with acylating agents (e.g., ethyl chlorooxoacetate) under reflux conditions. For example, describes a protocol where ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate was synthesized via cyclization of amidoxime with 2-ethoxybenzoyl chloride at 110°C, yielding 8% after purification by combiflash chromatography . Optimization of reaction time, temperature, and stoichiometry is critical for improving yields.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous compounds (), the following precautions are advised:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if dust or aerosols are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or particulates .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for 15+ minutes .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the furyl and oxadiazole moieties. utilized 1^1H NMR to verify substituent positions in a related oxadiazole derivative .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) determines molecular weight and fragmentation patterns. reported an [M+H]+^+ peak at m/z 235.1 for a similar compound .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester group) .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step in oxadiazole synthesis?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve reaction efficiency compared to non-polar solvents .
  • Temperature Control : Gradual heating (e.g., 80–110°C) with stirring ensures uniform reaction progress .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How do researchers resolve contradictions in toxicity data for oxadiazole derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference SDS data (e.g., vs. 2). While lacks toxicity data, classifies analogous compounds as acute oral toxicants (GHS Category 4) .
  • In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assays on mammalian cell lines) to evaluate specific organ toxicity .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on substituent effects .

Q. What strategies are effective for analyzing thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. reported decomposition temps >200°C for energetic oxadiazole derivatives, suggesting stability under standard lab conditions .
  • DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events during heating.
  • Gas Chromatography-MS : Analyze gaseous decomposition products (e.g., NOx_x or CO2_2) noted in and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-Furyl)-1,2,4-oxadiazole-3-carboxylate

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